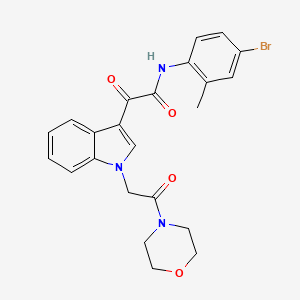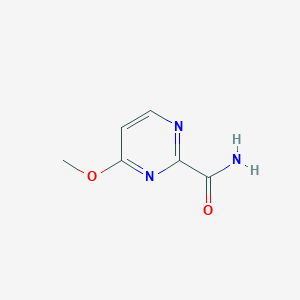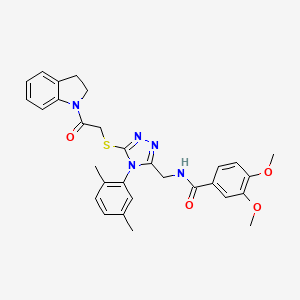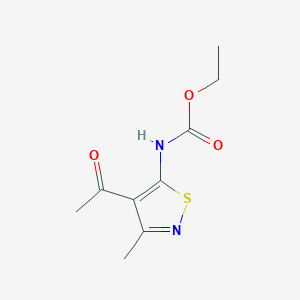![molecular formula C14H13ClFN3OS B2495364 3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide CAS No. 551930-86-0](/img/structure/B2495364.png)
3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical structures and incorporating various functional groups through reactions such as oximation, chlorination, cyclization, and hydrolysis. For example, a method for synthesizing a related compound involved steps starting from 2-chloro-6-fluorobenzaldehyde, through processes like oximation and cyclization, achieving a total yield of 60.2% and highlighting a practical route with high yield and low cost (Su Wei-ke, 2008).
Molecular Structure Analysis
Molecular structure determination, often done by X-ray crystallography, provides detailed insights into the spatial arrangement of atoms within a molecule. This is critical for understanding the chemical behavior and potential interactions of the compound. For instance, studies have detailed the crystal structures of compounds, elucidating their molecular geometry and intermolecular interactions, which are essential for predicting reactivity and biological activity (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical properties, including reactivity with various reagents and conditions, are crucial for understanding the applications and potential modifications of a compound. These properties are often determined through a combination of experimental studies and theoretical calculations, such as density functional theory (DFT). For example, DFT methods have been used to study the equilibrium geometry and vibrational assignments of related compounds, providing insights into their stability and reactivity (C. Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are fundamental for its application in various domains. These properties can significantly affect the compound's behavior in biological systems, its formulation in drugs, and its stability in storage. Studies on similar compounds have shown that properties like solubility in different solvents and thermal stability are crucial for their practical application (E. Hamciuc et al., 2005).
Chemical Properties Analysis
Understanding a compound's chemical properties, including its reactivity, potential for forming derivatives, and interaction with biological molecules, is essential for its application in fields like medicinal chemistry. Research into related compounds has explored their reactivity, potential for inhibition of biological enzymes, and interaction with receptors, providing a foundation for developing therapeutic agents (M. Ghorab et al., 2017).
科学的研究の応用
Molecular Structure and Docking Studies
The compound's synthesis, crystal structure, and molecular docking studies have been a significant focus in research. For instance, the synthesis of structurally similar compounds with detailed crystallography has been performed to understand their interaction with biological targets such as cyclooxygenase-2 enzyme. This is pivotal in drug design and understanding compound-receptor interactions, although the specific compound did not show inhibition potency for the enzyme (Al-Hourani et al., 2016).
Synthesis and Structural Characterization
Structural characterization through methods like X-ray diffraction is crucial to comprehend the chemical and physical properties of similar compounds. Studies have been conducted to understand the crystalline structure of related compounds, which helps in predicting the behavior and reactivity of these molecules (Kariuki et al., 2021).
Bioassay and Anti-inflammatory Activity
Synthesizing derivatives and evaluating their bioactivity is a common research application. Compounds similar to the one have been synthesized, and their structures confirmed through spectroscopic methods. They have been tested for anti-inflammatory activity, demonstrating varying levels of potency (Sunder & Maleraju, 2013).
Antibacterial Activity
The antibacterial activity of compounds structurally similar to the one has been studied, with specific compounds synthesized and tested against various bacterial strains. Understanding the antibacterial properties is vital for developing new therapeutic agents (Uwabagira et al., 2018).
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(dimethylaminomethylidene)-5-methyl-1,2-oxazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS/c1-8-11(14(21)17-7-19(2)3)13(18-20-8)12-9(15)5-4-6-10(12)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZLWZWFFWSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=S)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)


![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)


![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)

